Uranium trifluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Uranium trifluoride is an inorganic chemical compound with the chemical formula UF₃. It is a purple solid with a high melting point of 1,495°C and a density of 8.9 g/cm³ . This compound is part of the uranium fluorides family and is known for its unique properties and applications in various scientific fields.

Preparation Methods

Uranium trifluoride can be synthesized through several methods:

- One common method involves reducing uranium tetrafluoride with hydrogen at high temperatures (around 1,000°C). The reaction proceeds as follows:

Reduction of Uranium Tetrafluoride: 2UF4+H2→2UF3+2HF

This method requires rigorous purification of hydrogen to prevent contamination . Another method involves reducing uranium tetrafluoride with finely divided uranium metal at 1,050°C in an argon atmosphere. The reaction is:Reduction with Uranium Metal: 3UF4+U→4UF3

This process is completed in about two hours . This compound can also be produced by reducing uranium tetrafluoride with aluminium at high temperatures. The reaction is:Reduction with Aluminium: 3UF4+Al→3UF3+AlF3

Aluminium trifluoride can be removed by sublimation in a vacuum to obtain a pure product .Chemical Reactions Analysis

Uranium trifluoride undergoes various chemical reactions, including:

- this compound can be oxidized to form uranium tetrafluoride or uranium hexafluoride. For example:

Oxidation: UF3+F2→UF4

UF3+3F2→UF6

Reduction: It can be reduced further to uranium metal under specific conditions.

this compound can react with other halides to form different uranium compounds. For instance:Substitution: UF3+ClF3→UF6+Cl2

This reaction involves the substitution of fluorine atoms with chlorine atoms .Scientific Research Applications

Uranium trifluoride has several applications in scientific research:

Nuclear Industry: It is used in the production of uranium hexafluoride, which is essential for uranium enrichment processes in the nuclear industry.

Material Science: This compound is studied for its unique crystal structure and properties, which are valuable in material science research.

Chemical Synthesis: It serves as a precursor for synthesizing other uranium compounds, which are used in various chemical reactions and processes.

Mechanism of Action

The mechanism of action of uranium trifluoride primarily involves its ability to undergo oxidation and reduction reactions. These reactions are facilitated by the compound’s ability to donate or accept electrons, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved include the formation of uranium hexafluoride and other uranium compounds through fluorination and reduction reactions .

Comparison with Similar Compounds

Uranium trifluoride is compared with other uranium fluorides, such as uranium tetrafluoride and uranium hexafluoride:

Uranium Tetrafluoride (UF₄): This compound is more stable and less reactive than this compound.

Uranium Hexafluoride (UF₆): Uranium hexafluoride is highly reactive and volatile, making it suitable for uranium enrichment processes.

Uranium Oxyfluorides: These compounds, such as uranium dioxide difluoride (UO₂F₂), are formed during the fluorination of uranium oxides and have unique properties and applications in the nuclear industry.

Properties

CAS No. |

13775-06-9 |

|---|---|

Molecular Formula |

F3U |

Molecular Weight |

295.0241 g/mol |

IUPAC Name |

uranium(3+);trifluoride |

InChI |

InChI=1S/3FH.U/h3*1H;/q;;;+3/p-3 |

InChI Key |

QKQVZMHSFHTREC-UHFFFAOYSA-K |

SMILES |

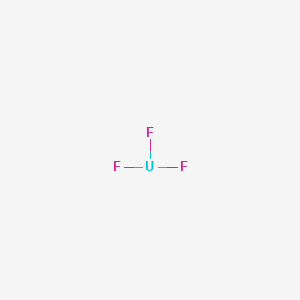

F[U](F)F |

Canonical SMILES |

[F-].[F-].[F-].[U+3] |

Key on ui other cas no. |

13775-06-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

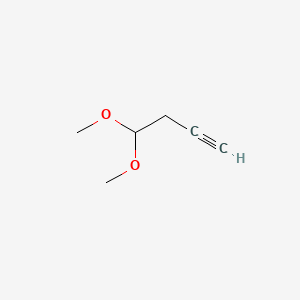

![4-[[2-methoxy-4-[3-methoxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B1619697.png)

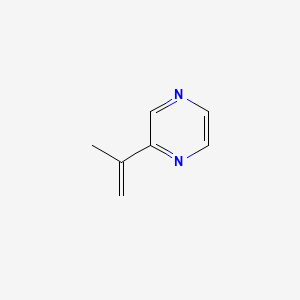

![2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B1619698.png)

![Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-](/img/structure/B1619700.png)

![Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide](/img/structure/B1619703.png)

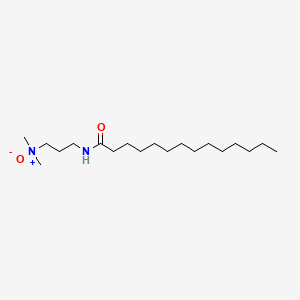

![Dodecanoic acid;heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octanoic acid](/img/structure/B1619708.png)